fmoc-Cysteinol(acm)
Overview
Description
Fmoc-Cysteinol(acm) is a chemical compound with the empirical formula C21H22N2O5S . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides .
Synthesis Analysis
Fmoc-Cysteinol(acm) is synthesized using Fmoc solid-phase peptide synthesis . The choice of the most appropriate sulfhydryl protecting group is crucial as a poor choice can lead to difficulties during synthesis or subsequent disulfide bond formation . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended as it is labile to TFA and is therefore removed during the normal cleavage procedure .
Molecular Structure Analysis
The fmoc-Cysteinol(acm) molecule contains a total of 54 bonds. There are 30 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg(II) or Ag(I) to give cysteinyl peptides, or oxidatively with Tl(III) or I2 to generate cystinyl peptides . The selection of protecting groups for selective disulfide is less straightforward and finding the optimal combination may take extensive experimentation .
Physical And Chemical Properties Analysis
Fmoc-Cysteinol(acm) has a molecular weight of 414.5 g/mol . It is a powder form substance . The melting point is 147-150 °C .
Scientific Research Applications
Fmoc-Cysteinol(acm) in Peptide Synthesis
Fmoc-Cys derivatives, including Fmoc-Cys(Acm)-OH, are widely used in Fmoc solid-phase peptide synthesis (SPPS), demonstrating excellent synthesis characteristics. The incorporation of these derivatives in peptide chains allows for the synthesis of peptides with protected thiol groups, which are crucial for forming disulfide bridges in proteins. The ease of use of these cysteine derivatives with the Fmoc chemistry approach facilitates the synthesis of complex peptides, including those with significant biological activity (McCurdy, 1989).
Advancements in Cysteine S-Conjugate Metabolism
Research into human kidney flavin-containing monooxygenases (FMOs) has shed light on the metabolism of cysteine S-conjugates and their potential roles in nephrotoxicity. These enzymes are involved in the metabolism of specific cysteine conjugates, highlighting the importance of cysteine derivatives in understanding the biochemical pathways associated with kidney function and potential toxicities (Krause, Lash, & Elfarra, 2003).
Orthogonal Protecting Groups for Cysteine
The development of the S-phenylacetamidomethyl-L-cysteine (Cys(Phacm)) derivative, compatible with both Boc and Fmoc protection schemes, illustrates the ongoing innovation in peptide chemistry. This derivative serves as an orthogonal protecting group for cysteine, offering alternatives to traditional cysteine protecting groups and facilitating the synthesis of peptides under conditions that preserve the integrity of sensitive amino acids (Royo et al., 1995).
Environmentally Friendly Peptide Synthesis
Innovations in peptide synthesis methods have led to the development of microwave (MW)-assisted peptide synthesis using Fmoc-amino acid nanoparticles in water. This approach, notably applied to the synthesis of the nonapeptide oxytocin analogue with Cys(Acm) moieties, represents an organic solvent-free, environmentally friendly method for peptide synthesis. It highlights the potential of Fmoc-Cysteinol(acm) in reducing the environmental impact of peptide production (Hojo et al., 2013).
Supramolecular Photosensitizing Nanozymes
The assembly of catalase-like photosensitizing nanozymes using Fmoc-protected cysteine (Fmoc-Cys) for combating hypoxic tumor conditions demonstrates the potential of Fmoc-Cysteinol(acm) in medical applications. This approach, which utilizes the self-oxygen-supplying ability of the assembled nanozymes, opens new avenues for photodynamic therapy by improving oxygen availability in hypoxic tumor environments (Li et al., 2020).
Safety And Hazards
Future Directions
The future directions of Fmoc-Cysteinol(acm) are likely to continue in the field of peptide synthesis, particularly in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . As our understanding of peptide and protein chemistry continues to grow, so too will the applications and methodologies associated with Fmoc-Cysteinol(acm) .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-Cysteinol(acm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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